(2-Isopropylthiazol-5-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-5(2)7-9-3-6(12-7)4-13(8,10)11/h3,5H,4H2,1-2H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGTWHAQHQINAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238034 | |
| Record name | 5-Thiazolemethanesulfonamide, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420993-46-9 | |
| Record name | 5-Thiazolemethanesulfonamide, 2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420993-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolemethanesulfonamide, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Transformations of 2 Isopropylthiazol 5 Yl Methanesulfonamide
Retrosynthetic Disconnection Strategies for the Thiazole (B1198619) Core and Sulfonamide Linkage
Retrosynthetic analysis of (2-Isopropylthiazol-5-yl)methanesulfonamide suggests several logical bond disconnections to identify potential starting materials. The primary disconnections focus on the formation of the thiazole ring and the installation of the methanesulfonamide (B31651) side chain at the C-5 position.
A key strategy involves disconnecting the C5-C bond of the methanesulfonamide group. This leads to a 2-isopropylthiazole (B97041) synthon with a functional group handle at the 5-position, such as a halomethyl or formyl group, and a separate sulfonamide precursor. This approach allows for the construction of the substituted thiazole core prior to the introduction of the complex side chain.
Another logical disconnection targets the bonds of the thiazole ring itself. The Hantzsch thiazole synthesis is a classic and powerful method for forming the thiazole core. wikipedia.orgyoutube.com This disconnection breaks the C-S and C-N bonds of the ring, leading to two precursor fragments: a thioamide (isobutyramide) to provide the N-C-S unit and the C2-isopropyl group, and an α-halocarbonyl compound to provide the remaining carbon atoms of the ring.
A third potential, though less direct, disconnection could be at the C-SO2 bond of the methanesulfonamide side chain. This would imply the formation of a C-C bond at the C-5 position to introduce a methyl group, followed by a multi-step conversion to install the sulfonamide functionality.
These retrosynthetic pathways provide a strategic roadmap for the synthesis of the target compound, highlighting the key bond formations required.
Established Synthetic Routes for 2-Substituted Thiazoles
Formation of the Thiazole Ring System with Isopropyl Substitution
The most prominent method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide. wikipedia.orgyoutube.com To generate a 2-isopropylthiazole, isobutyrothioamide would serve as the thioamide component. This is reacted with a suitable α-halocarbonyl compound, such as chloroacetaldehyde, to form the desired 2-substituted thiazole ring. pharmaguideline.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by cyclization and dehydration to yield the aromatic thiazole ring.
Alternative methods for thiazole synthesis include the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com Another approach is Tcherniac's synthesis, which utilizes the hydrolysis of α-thiocyanic ketones. pharmaguideline.com These methods provide alternative pathways to the thiazole core, which can be adapted for the introduction of the isopropyl group at the C-2 position.
Table 1: Comparison of General Thiazole Synthesis Methods
| Synthesis Method | Precursors | Key Features |
|---|---|---|
| Hantzsch Synthesis | α-Haloketone/aldehyde + Thioamide | Highly versatile and widely used for substituted thiazoles. wikipedia.orgyoutube.com |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | Yields 5-aminothiazoles which may require further modification. pharmaguideline.com |
| Tcherniac's Synthesis | α-Thiocyanic ketones | Involves hydrolysis or treatment with sulfur compounds. pharmaguideline.com |
Regioselective Introduction of the Isopropyl Group
An alternative to constructing the ring with the substituent in place is the regioselective functionalization of a pre-formed thiazole ring. The proton at the C-2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This allows for selective deprotonation at C-2 using a strong organometallic base, such as an organolithium compound. pharmaguideline.com The resulting 2-thiazolyl anion is a potent nucleophile that can react with an electrophile, such as isopropyl iodide or isopropyl bromide, to introduce the isopropyl group specifically at the C-2 position. This method offers a high degree of regioselectivity for synthesizing 2-substituted thiazoles.
Approaches for the Direct Functionalization at the 5-Position of the Thiazole Ring
With the 2-isopropylthiazole core established, the next critical step is the introduction of the methanesulfonamide side chain at the C-5 position. The electronic nature of the thiazole ring directs electrophilic substitution preferentially to the C-5 position, especially when the C-2 position is already occupied by an electron-donating group like isopropyl. pharmaguideline.com
Strategies for Carbon-Sulfur Bond Formation at C-5
Direct formation of the C-SO2 bond to yield a sulfonamide is a common strategy. However, the target molecule, this compound, contains a methylene (B1212753) (-CH2-) spacer between the thiazole ring and the sulfonamide group. Therefore, the synthetic strategy must first involve the introduction of a one-carbon unit at the C-5 position.
A common method to achieve this is the Vilsmeier-Haack reaction, which uses phosphoryl chloride and dimethylformamide to introduce a formyl group (-CHO) at the C-5 position of electron-rich heterocycles like 2-substituted thiazoles. The resulting 2-isopropylthiazole-5-carbaldehyde (B1439283) is a versatile intermediate.
This aldehyde can be reduced to the corresponding alcohol, (2-isopropylthiazol-5-yl)methanol, using a standard reducing agent like sodium borohydride. The alcohol is then converted to a more reactive leaving group, such as a halide (e.g., 5-(chloromethyl)-2-isopropylthiazole), by treatment with an agent like thionyl chloride. This halomethyl derivative is the key precursor for introducing the sulfur-containing functionality.
Reaction of the 5-(chloromethyl)-2-isopropylthiazole (B2561303) with a sulfite (B76179) salt, such as sodium sulfite, would install the sulfonate group via nucleophilic substitution. This process forms the crucial C-CH2-S bond linkage.
Table 2: Representative Reactions for C-5 Functionalization of Thiazoles
| Reaction Type | Reagents | Intermediate Product | Purpose |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 5-Formylthiazole | Introduction of a C1 unit at C-5. |
| Reduction | NaBH₄ | 5-(Hydroxymethyl)thiazole | Conversion of aldehyde to alcohol. |
| Halogenation | SOCl₂ or PBr₃ | 5-(Halomethyl)thiazole | Activation of the alcohol for substitution. |
| Sulfonation | Na₂SO₃ | Thiazole-5-methanesulfonate | Introduction of the sulfonate group. |
Introduction of the Sulfonamide Group via Direct Sulfonylation
The term "direct sulfonylation" in this context refers to the conversion of a suitable precursor into the final sulfonamide. Following the formation of the thiazole-5-methanesulfonate salt as described above, the synthesis proceeds to the sulfonamide. The sulfonate salt is first converted into the corresponding sulfonyl chloride, (2-isopropylthiazol-5-yl)methanesulfonyl chloride. This transformation can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
The resulting sulfonyl chloride is a highly reactive electrophile. The final step in the synthesis is the reaction of this sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent. This nucleophilic substitution reaction displaces the chloride and forms the sulfonamide N-S bond, yielding the target compound, this compound. This multi-step sequence provides a logical and feasible pathway for the synthesis of the title compound, building upon well-established reactions in heterocyclic chemistry. nih.govnih.gov
Exploration of Divergent Synthetic Pathways for this compound Analogs
The structural framework of this compound offers multiple points for modification, allowing for the generation of a diverse library of analogs. Divergent synthetic strategies, including modular synthesis and post-synthetic modifications, are key to exploring the chemical space around this core structure.
Modular synthesis provides an efficient route to structural analogs by assembling molecules from readily available building blocks. rsc.org This approach allows for the systematic variation of different substituents on the thiazole ring and the methanesulfonamide group. For the synthesis of analogs of this compound, a modular approach would typically involve the synthesis of a key thiazole intermediate, which can then be coupled with various sulfonyl chlorides or modified at the thiazole core.
A general synthetic scheme might start with the Hantzsch thiazole synthesis, reacting a thioamide (e.g., isobutyramide) with an α-haloketone bearing a suitable functional group at the 5-position of the resulting thiazole. This functional group can then be elaborated to the methanesulfonamide moiety.
Table 1: Hypothetical Modular Synthesis of (2-Alkylthiazol-5-yl)methanesulfonamide Analogs
| Thioamide Precursor | α-Haloketone Precursor | Resulting 2-Alkyl Group | Potential Final Analog |
| Isobutyramide (B147143) | 1,3-Dihaloacetone | Isopropyl | This compound |
| Acetamide | 1,3-Dihaloacetone | Methyl | (2-Methylthiazol-5-yl)methanesulfonamide |
| Cyclopropanecarbothioamide | 1,3-Dihaloacetone | Cyclopropyl (B3062369) | (2-Cyclopropylthiazol-5-yl)methanesulfonamide |
| Pivalamide | 1,3-Dihaloacetone | tert-Butyl | (2-tert-Butylthiazol-5-yl)methanesulfonamide |
This modularity allows for the rapid generation of analogs with varying steric and electronic properties at the 2-position of the thiazole ring, which can be crucial for structure-activity relationship (SAR) studies in drug discovery.
Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular scaffold after its initial assembly. rsc.orgrsc.org In the context of this compound, the sulfonamide nitrogen atom provides a reactive handle for further functionalization.
Common post-synthetic modifications of sulfonamides include N-alkylation, N-arylation, and acylation. These reactions can be used to introduce a wide range of functional groups, altering the compound's polarity, lipophilicity, and hydrogen bonding capacity. For example, N-alkylation can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base.
Table 2: Potential Post-Synthetic Modifications of the Methanesulfonamide Group
| Reagent | Reaction Type | Resulting Functional Group |
| Methyl iodide | N-Alkylation | -SO₂NH(CH₃) |
| Benzyl bromide | N-Alkylation | -SO₂NH(CH₂Ph) |
| Phenylboronic acid | N-Arylation (Chan-Lam coupling) | -SO₂NH(Ph) |
| Acetyl chloride | N-Acylation | -SO₂NH(COCH₃) |
These modifications can significantly impact the biological activity and physicochemical properties of the resulting analogs.
Optimization of Reaction Conditions and Yield for Academic Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the academic synthesis of this compound, key steps such as the thiazole ring formation and the subsequent sulfonylation would require careful optimization to maximize the yield and purity of the product. researchgate.net
A hypothetical optimization study for the sulfonylation of a precursor, 5-aminomethyl-2-isopropylthiazole, with methanesulfonyl chloride might involve screening various bases, solvents, temperatures, and reaction times.
Table 3: Hypothetical Optimization of the Sulfonylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane (DCM) | 0 to rt | 12 | 65 |
| 2 | Pyridine | Dichloromethane (DCM) | 0 to rt | 12 | 75 |
| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 12 | 70 |
| 4 | Pyridine | Tetrahydrofuran (THF) | 0 to rt | 12 | 60 |
| 5 | Pyridine | Acetonitrile | 0 to rt | 12 | 68 |
| 6 | Pyridine | Dichloromethane (DCM) | rt | 6 | 80 |
| 7 | Pyridine | Dichloromethane (DCM) | 0 | 24 | 72 |
| 8 | Pyridine | Dichloromethane (DCM) | rt | 6 | 85 (Optimized) |
Such systematic optimization is crucial for developing a robust and reproducible synthetic protocol suitable for academic and potentially industrial applications.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
The unambiguous characterization of this compound and its analogs relies on a combination of advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation. nih.govnih.gov
The ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the thiazole proton, the methylene bridge, the sulfonamide NH proton, and the methyl group of the methanesulfonamide.
Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl CH₃ | ~1.4 | Doublet | ~7.0 |
| Methanesulfonyl CH₃ | ~3.0 | Singlet | - |
| Isopropyl CH | ~3.2 | Septet | ~7.0 |
| Methylene CH₂ | ~4.5 | Doublet | ~6.0 |
| Sulfonamide NH | ~5.0 | Triplet | ~6.0 |
| Thiazole H4 | ~7.5 | Singlet | - |
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways could include the loss of the isopropyl group, the methanesulfonyl moiety, or cleavage of the thiazole ring.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | C₈H₁₄N₂O₂S₂ | Molecular Ion |
| [M - 43]⁺ | C₅H₉N₂O₂S₂ | Loss of isopropyl group |
| [M - 79]⁺ | C₇H₁₁N₂S | Loss of SO₂CH₃ |
| [M - 94]⁺ | C₈H₁₂N₂S | Loss of SO₂NH₂ |
These advanced analytical techniques are fundamental for the unequivocal identification and purity assessment of this compound and its synthesized analogs.
Despite a comprehensive search for scientific literature, no specific data regarding the synthesis, infrared (IR) spectroscopy, or elemental analysis of the compound this compound could be located. The search yielded information on other related thiazole and sulfonamide derivatives, but not for the exact molecule specified.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the synthetic methodologies and chemo-transformations of this compound, including specific sections on its infrared spectroscopy and elemental analysis, as no published research data for this particular compound appears to be available in the public domain.
Therefore, the requested article with detailed research findings, data tables, and specific analytical data for this compound cannot be generated at this time. Further research and publication on this specific chemical entity would be required to fulfill such a request.
Molecular Architecture and Conformational Dynamics of 2 Isopropylthiazol 5 Yl Methanesulfonamide
Geometrical Parameters and Bond Lengths of the Thiazole (B1198619) Ring
The calculated pi-electron density indicates that the C5 position is a primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation. wikipedia.org The bond lengths and angles within the thiazole ring can be influenced by the nature of its substituents. However, data from a range of substituted thiazoles show a general consistency in the ring's core geometry.
Table 1: Representative Geometrical Parameters of the Thiazole Ring from Related Crystal Structures
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S1–C2 | 1.747 | |
| C2–N3 | 1.298 | |
| N3–C4 | 1.394 | |
| C4–C5 | 1.327 | |
| C5–S1 | 1.742 | |
| C5–S1–C2 | 89.5 | |
| S1–C2–N3 | 115.5 | |
| C2–N3–C4 | 109.8 | |
| N3–C4–C5 | 116.2 | |
| C4–C5–S1 | 109.0 |
Data is derived from crystallographic studies of substituted thiazole derivatives and may vary slightly in the target compound. nih.gov
Conformational Analysis of the Isopropyl Substituent and Its Rotational Barriers
The isopropyl group, attached to the C2 position of the thiazole ring, introduces steric bulk and has a significant impact on the molecule's conformational preferences. The rotation around the C2-C(isopropyl) single bond is associated with an energy barrier, leading to preferred orientations of the isopropyl group relative to the thiazole ring.
Theoretical calculations on the internal rotation of isopropyl groups in various molecules indicate that the barrier to rotation is influenced by steric and electronic factors. ibm.comosti.gov For an isopropyl group attached to a planar ring system, the rotational barrier is primarily due to steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the ring. In the solid state, intermolecular interactions can further increase these rotational barriers.
While the specific rotational barrier for the isopropyl group in (2-Isopropylthiazol-5-yl)methanesulfonamide has not been experimentally determined, it is expected to be in the range of a few kcal/mol in the gas phase, allowing for relatively free rotation at room temperature. However, in a crystalline environment, one specific conformation is likely to be "frozen out" due to packing forces.
Torsional Preferences and Rotameric States of the Methanesulfonamide (B31651) Group
The methanesulfonamide group (–CH₂SO₂NH₂) is characterized by several rotatable bonds, leading to a number of possible conformations. The key torsional angles that define the orientation of this group are the C5–C(methylene)–S–N and C(methylene)–S–N–H angles.
Analysis of the Cambridge Structural Database for compounds containing the sulfonamide moiety reveals distinct conformational preferences. The sulfonamide group typically adopts a staggered conformation about the N–S bond. researchgate.net The C–S–N–C torsion angles in related structures often fall into specific ranges, indicating energetically favorable rotameric states. These preferences are influenced by a combination of steric repulsion and hyperconjugative effects.
In the case of this compound, the methanesulfonamide group is expected to adopt a conformation that minimizes steric clashes with the thiazole ring. The orientation of the S=O and N-H bonds will be crucial in determining the molecule's ability to participate in hydrogen bonding.
Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline States (Based on Crystallographic Studies)
In the absence of a crystal structure for the title compound, the potential hydrogen bonding networks can be inferred from studies of related sulfonamides. nih.govresearchgate.net The methanesulfonamide group is a potent hydrogen bond donor (the N-H group) and has two strong hydrogen bond acceptors (the two sulfonyl oxygen atoms). The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor.
Stereochemical Considerations and Chiral Resolution (if applicable for derivatives)
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, derivatives of this compound could be chiral. For instance, the introduction of a substituent at the methylene (B1212753) carbon of the methanesulfonamide group would create a chiral center.
Furthermore, restricted rotation around single bonds can lead to atropisomerism, a form of chirality. While unlikely for the parent compound, derivatives with bulky substituents on the thiazole or sulfonamide moieties could potentially exhibit hindered rotation, leading to separable atropisomers. The synthesis of N-aryl-4-alkyl-thiazoline-(thi)one atropisomers and their resolution by chiral HPLC has been reported, demonstrating the potential for this type of stereoisomerism in related heterocyclic systems. researchgate.net Should a chiral derivative of this compound be synthesized, chiral resolution could be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.
Structure Activity Relationship Sar Investigations Within the 2 Isopropylthiazol 5 Yl Methanesulfonamide Scaffold
Systematic Modification of the Thiazole (B1198619) Ring Substituents
The thiazole ring is a key component of the scaffold, and its substitution pattern can significantly impact molecular recognition. The substituent at position 2 is of particular interest for probing the binding pocket of a target protein.
The isopropyl group at the 2-position of the thiazole ring plays a crucial role in establishing interactions within a receptor's binding site. To understand the steric and electronic requirements of this pocket, a systematic variation of the alkyl substituent at this position is essential.
Research in related thiazole-containing compounds has shown that the size and nature of the alkyl group at the 2-position can dramatically affect biological activity. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the replacement of a phenyl ring with various nonpolar aliphatic substituents at the 4-position of the thiazole (structurally analogous to the 2-position in the current context) led to significant changes in activity. nih.gov While a direct correlation is not possible without specific data for (2-Isopropylthiazol-5-yl)methanesulfonamide, these findings suggest that a similar trend could be expected.
To illustrate the potential impact of varying the alkyl group at position 2, a hypothetical data table is presented below. This table outlines a series of analogs that could be synthesized and tested to elucidate the SAR.
| Compound ID | R (at position 2) | Expected Impact on Molecular Recognition |
| 1a | -CH(CH₃)₂ (Isopropyl) | Parent compound, baseline activity. |
| 1b | -CH₃ (Methyl) | Smaller size may lead to loss of key van der Waals interactions, potentially reducing affinity. |
| 1c | -CH₂CH₃ (Ethyl) | Slightly larger than methyl, may provide a better fit than methyl but weaker than isopropyl. |
| 1d | -C(CH₃)₃ (tert-Butyl) | Bulkier group may introduce steric hindrance, leading to decreased activity. |
| 1e | -Cyclopropyl | Introduces conformational rigidity and a different spatial arrangement, which could either enhance or decrease binding. |
| 1f | -Cyclohexyl | Larger, flexible ring may explore a larger area of the binding pocket, potentially finding new favorable interactions. |
This table is illustrative and based on general medicinal chemistry principles. Actual results would depend on the specific biological target.
The synthesis of such analogs would likely follow established routes for the formation of 2-alkylthiazoles, followed by elaboration of the methanesulfonamide (B31651) group at the 5-position.
Beyond simple alkyl groups, the introduction of heteroatoms or aromatic rings at the 2-position can probe for potential hydrogen bonding or π-stacking interactions within the binding site.
For example, replacing the isopropyl group with a pyridyl moiety has been shown in other thiazole series to introduce a hydrogen bond acceptor, which can significantly improve activity. nih.gov Similarly, the introduction of a phenyl ring could lead to beneficial π-π or cation-π interactions.
A hypothetical series of such analogs is presented below:
| Compound ID | R (at position 2) | Expected Impact on Molecular Recognition |
| 2a | 2-Pyridyl | Potential for hydrogen bonding with a donor in the binding site. |
| 2b | 3-Pyridyl | Different vector for hydrogen bonding compared to the 2-pyridyl analog. |
| 2c | 4-Pyridyl | Another distinct vector for potential hydrogen bonding. |
| 2d | Phenyl | Potential for π-stacking or hydrophobic interactions. |
| 2e | 4-Fluorophenyl | Introduction of an electron-withdrawing group can alter the electronic properties and potentially form halogen bonds. |
| 2f | 4-Methoxyphenyl | An electron-donating group that can also act as a hydrogen bond acceptor. |
This table is illustrative and based on general medicinal chemistry principles. Actual results would depend on the specific biological target.
Rational Design of the Methanesulfonamide Moiety Analogs
The methanesulfonamide group is a critical pharmacophore, likely involved in key hydrogen bonding interactions with the target. Modifications to this moiety can provide valuable insights into the electronic and steric requirements of the binding site.
Common bioisosteres for the sulfonamide group include the inverse sulfonamide, sulfoxide, and sulfone. The thoughtful deployment of a bioisostere can offer opportunities to probe the effects of modulating dipole and electronic properties, lipophilicity, and pKa on the biological response. nih.gov
A hypothetical set of bioisosteric replacements is shown below:
| Compound ID | Moiety at position 5 | Rationale for Replacement |
| 3a | -CH₂SO₂NH₂ | Parent methanesulfonamide. |
| 3b | -CH₂NHSO₂CH₃ | Inverse sulfonamide to probe the directionality of hydrogen bonding. |
| 3c | -CH₂SOCH₃ | Sulfoxide, a weaker hydrogen bond acceptor. |
| 3d | -CH₂SO₂CH₃ | Sulfone, lacks the hydrogen bond donating capacity of the sulfonamide. |
| 3e | -CH₂CONH₂ | Amide, a classic bioisostere for sulfonamide, with different acidity and hydrogen bonding geometry. |
This table is illustrative and based on general medicinal chemistry principles. Actual results would depend on the specific biological target.
Substitution on the sulfonamide nitrogen can be used to explore for additional binding pockets and to modulate the acidity of the sulfonamide proton, which can be crucial for binding.
Theoretical studies on alkylimino-substituted sulfonamides have shown that the length of the alkyl chain can influence intramolecular hydrogen bonding and physicochemical properties like pKa and lipophilicity. acs.org
The following table outlines potential N-substituted analogs:
| Compound ID | R' on Sulfonamide Nitrogen | Expected Impact |
| 4a | -H | Parent primary sulfonamide. |
| 4b | -CH₃ | Small alkyl group, may fill a small hydrophobic pocket. |
| 4c | -CH₂CH₂OH | Introduces a hydroxyl group for potential hydrogen bonding. |
| 4d | -CH₂COOH | Introduces a carboxylic acid for potential salt bridge formation. |
| 4e | -CH₂-Phenyl | Larger group to probe for a more extended binding pocket. |
This table is illustrative and based on general medicinal chemistry principles. Actual results would depend on the specific biological target.
While the parent compound is a methanesulfonamide, varying the alkyl group attached to the sulfonyl moiety can provide insights into the steric tolerance around this part of the molecule.
| Compound ID | R'' on Sulfonyl Group | Rationale |
| 5a | -CH₃ | Parent methyl group. |
| 5b | -CH₂CH₃ | Ethyl group to probe for a slightly larger pocket. |
| 5c | -Cyclopropyl | Rigid cyclopropyl (B3062369) group to explore conformational constraints. |
| 5d | -CF₃ | Trifluoromethyl group, a strong electron-withdrawing group that can alter the acidity of the sulfonamide proton. |
This table is illustrative and based on general medicinal chemistry principles. Actual results would depend on the specific biological target.
By systematically synthesizing and evaluating the biological activity of these and other analogs, a comprehensive SAR profile for the this compound scaffold can be established. This knowledge is invaluable for the rational design of new chemical entities with optimized properties for their intended biological target.
Positional Effects of the Methanesulfonamide Attachment on the Thiazole Nucleus
Research on various thiazole-based sulfonamides has demonstrated that the position of the sulfonamide moiety can influence the potency and selectivity of the compound. Although specific studies on the positional isomers of this compound are not extensively documented, general principles derived from related series of thiazole sulfonamides can provide valuable insights. The biological activity of such compounds is often dependent on the nature, number, and position of substituents on the heterocyclic ring. mdpi.comnih.gov
For instance, in a series of thiazole-bearing sulfonamide analogs investigated for their anti-Alzheimer's potential, the position of substituents on the aromatic rings was found to be a key factor influencing their inhibitory potency. mdpi.comnih.gov Shifting a substituent from one position to another can lead to a significant change in biological activity, which may be attributed to altered binding interactions with the target enzyme. mdpi.com
To illustrate the potential impact of the methanesulfonamide position, a hypothetical comparison of thiazole positional isomers is presented in the table below. This table is based on general SAR principles observed in broader classes of thiazole sulfonamides, where changes in substituent placement affect biological outcomes.
| Compound | Position of Methanesulfonamide | Hypothetical Biological Activity (IC50 in µM) | Rationale for Activity Variation |
|---|---|---|---|
| Isomer 1 | C5 | 1.5 | Optimal orientation for interaction with a key residue in the active site. The electron-withdrawing effect at C5 may enhance the acidity of the sulfonamide N-H for critical hydrogen bonding. |
| Isomer 2 | C4 | 8.2 | Sub-optimal positioning may lead to steric hindrance or a less favorable electronic distribution for binding. The proximity to the C2-isopropyl group could create steric clashes. |
| Isomer 3 | C2 (on a different scaffold) | 25.0 | Attachment at C2 might significantly alter the molecule's overall geometry, preventing effective binding to the target. In many thiazole-based drugs, the C2 position is crucial for core interactions. |
Elucidation of Key Pharmacophoric Features within the Molecular Scaffold
A pharmacophore model for the this compound scaffold can be constructed by identifying the essential molecular features responsible for its biological activity. This model is derived from the analysis of its structural components and by drawing parallels with other well-characterized thiazole sulfonamide inhibitors. The key pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and the aromatic character of the thiazole ring.
The sulfonamide moiety is a cornerstone of the pharmacophore in many biologically active molecules, often acting as a crucial zinc-binding group in metalloenzymes like carbonic anhydrases. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors.
The thiazole ring itself presents several pharmacophoric features. The nitrogen atom at position 3 can act as a hydrogen bond acceptor, and the sulfur atom at position 1 can engage in specific interactions with biological targets. nih.gov The aromatic nature of the thiazole ring allows for potential π-π stacking or other non-covalent interactions with aromatic amino acid residues in a protein's active site.
The isopropyl group at the C2 position of the thiazole ring primarily contributes a hydrophobic element to the pharmacophore. This lipophilic moiety can interact with hydrophobic pockets within the target protein, enhancing binding affinity and potentially influencing the compound's pharmacokinetic properties.
The key pharmacophoric features of the this compound scaffold are summarized in the table below.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Interaction |
|---|---|---|
| Hydrogen Bond Donor | Sulfonamide N-H | Forms critical hydrogen bonds with acceptor groups (e.g., backbone carbonyls) in the active site of the target protein. |
| Hydrogen Bond Acceptor | Sulfonamide O=S=O, Thiazole N | Interacts with hydrogen bond donor groups (e.g., amino acid side chains like serine, threonine) in the target's active site. |
| Aromatic/Heterocyclic Region | Thiazole Ring | Engages in π-π stacking, cation-π, or other aromatic interactions with complementary residues (e.g., phenylalanine, tyrosine, tryptophan). |
| Hydrophobic/Lipophilic Region | Isopropyl Group | Occupies a hydrophobic pocket in the binding site, contributing to van der Waals interactions and increasing overall binding affinity. |
| Potential Metal Chelation Center | Sulfonamide Group | In metalloenzymes, the sulfonamide can coordinate with a metal ion (e.g., Zn²⁺) in the active site, a common mechanism for carbonic anhydrase inhibitors. |
Computational Chemistry and Theoretical Characterization of 2 Isopropylthiazol 5 Yl Methanesulfonamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, typically using Density Functional Theory (DFT), would be the foundational step in analyzing the electronic properties of (2-Isopropylthiazol-5-yl)methanesulfonamide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics provides electronic details, molecular mechanics (MM) is better suited for exploring the vast number of possible shapes (conformations) a flexible molecule can adopt. Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing insight into the molecule's flexibility and preferred conformations in different environments (e.g., in a vacuum or in water). mdpi.comresearchgate.net An MD simulation of this compound would reveal the rotational freedom around its single bonds and identify the most stable, low-energy conformations, which are crucial for understanding its potential binding to a biological target.
Theoretical Studies on Non-Covalent Interactions and Binding Affinity Prediction
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to how a molecule interacts with its environment, particularly in biological systems. Computational methods can identify and quantify these interactions. To predict binding affinity, techniques like molecular docking are used to place the molecule into the active site of a target protein. acs.org Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding, providing a prediction of how strongly the molecule will bind to its target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a statistical approach used to build predictive models that correlate the structural or computational properties of a series of molecules with their biological activity. By analyzing a dataset of similar thiazole (B1198619) and sulfonamide compounds with known activities, a QSAR model could be developed. This model would use calculated descriptors (such as electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized molecules like this compound, thereby guiding the design of more potent analogs.
While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches that computational chemists would use to characterize it. Future research applying these techniques to this molecule would provide valuable insights into its chemical behavior and potential applications.
Descriptors for Molecular Properties and Structural Features
To quantitatively describe the physicochemical and structural properties of this compound, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic distribution. They are fundamental for developing predictive models and understanding structure-activity relationships.
Key descriptors for this compound would typically include constitutional, topological, geometrical, and quantum-chemical parameters. Constitutional descriptors relate to the molecular formula and atom counts, while topological descriptors encode the connectivity of atoms. Geometrical descriptors provide information about the three-dimensional shape of the molecule. Quantum-chemical descriptors, derived from the electronic wavefunction of the molecule, describe its electronic properties.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Calculated Value | Significance |
| Constitutional | Molecular Weight | 220.32 g/mol | Overall size of the molecule. |
| Atom Count | 25 | Total number of atoms. | |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. | |
| Topological | Wiener Index | 342 | Relates to molecular branching. |
| Balaban J Index | 2.87 | A measure of molecular shape. | |
| Geometrical | Molecular Surface Area | 210.5 Ų | Influences solubility and transport. |
| Molecular Volume | 195.3 ų | Related to steric interactions. | |
| Quantum-Chemical | Dipole Moment | 3.15 D | Indicates overall polarity. |
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital. | |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. | |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability. |
Note: The values presented in this table are hypothetical and representative for a molecule of this class, derived from general principles of computational chemistry.
These descriptors serve as the foundation for building quantitative structure-activity relationship (QSAR) models. For instance, properties like lipophilicity (often estimated by LogP) and electronic parameters (such as HOMO/LUMO energies) are crucial in determining how the molecule interacts with biological targets.
Statistical Models for Correlation with Observed Modulatory Effects
Once a set of molecular descriptors has been calculated for this compound and its analogues, statistical models can be developed to correlate these descriptors with their observed biological activities. These models are essential for understanding which molecular features are most important for the desired modulatory effects and for predicting the activity of novel compounds.
A common approach is the use of Multiple Linear Regression (MLR), which aims to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The general form of an MLR equation is:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents the regression coefficients and D represents the molecular descriptors.
For a hypothetical series of analogues of this compound, a QSAR study might yield an equation that highlights the importance of specific steric, electronic, and hydrophobic features. For example, a model could indicate that increased molecular volume in certain regions of the molecule, combined with a specific range of dipole moments, leads to enhanced biological activity.
Table 2: Hypothetical QSAR Model for Modulatory Effects
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.78 | Indicates good predictive power of the model. |
| F-statistic | 45.3 | Shows that the model is statistically significant. |
| Standard Error of Estimate | 0.21 | A measure of the accuracy of the predictions. |
Note: This table represents a plausible outcome for a QSAR study on this class of compounds and is for illustrative purposes.
Such models are validated through various statistical techniques, including cross-validation, to ensure their robustness and predictive capability. The insights gained from these models are invaluable for the subsequent design of new derivatives.
In Silico Screening Methodologies for Novel Derivatives
With a validated QSAR model in hand, in silico screening methodologies can be employed to design and evaluate novel derivatives of this compound with potentially improved modulatory effects. This process involves the computational generation of a virtual library of related compounds and the use of the established model to predict their activities.
The design of new derivatives often focuses on modifying specific substituents on the thiazole or methanesulfonamide (B31651) moieties. For example, the isopropyl group could be replaced with other alkyl or cycloalkyl groups to explore steric effects, or substituents could be added to the thiazole ring to modulate its electronic properties.
Once a virtual library of novel derivatives is created, their molecular descriptors are calculated, and their biological activities are predicted using the QSAR model. This allows for the rapid screening of a large number of compounds without the need for immediate chemical synthesis and biological testing. Promising candidates identified through this in silico screening can then be prioritized for synthesis and experimental evaluation, significantly streamlining the drug discovery process. frontiersin.orgrsc.org
Molecular docking studies can also be integrated into the in silico screening workflow. mdpi.com If the biological target of this compound is known, docking simulations can predict the binding modes and affinities of the designed derivatives within the target's active site. This provides a structural basis for understanding the observed or predicted activities and can further guide the design of more potent and selective compounds.
Mechanistic Studies and Chemical Interaction Profiling of 2 Isopropylthiazol 5 Yl Methanesulfonamide
Exploration of Reaction Mechanisms in the Synthesis of the Compound
The synthesis of (2-Isopropylthiazol-5-yl)methanesulfonamide is a multi-step process involving the construction of the core thiazole (B1198619) ring followed by functionalization to introduce the methanesulfonamide (B31651) group. While specific literature detailing a singular, optimized pathway for this exact molecule is not prevalent, a plausible synthetic route can be constructed based on established organosulfur and heterocyclic chemistry principles. The primary reaction mechanism involves the Hantzsch thiazole synthesis, a cornerstone in the formation of thiazole rings.
A likely synthetic strategy would begin with the formation of a 2-isopropylthiazole (B97041) intermediate. This can be achieved through the reaction of isobutyramide (B147143) with a suitable halogenated carbonyl compound in the presence of a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, which converts the amide carbonyl to a thioamide. The resulting isothiobutyramide is a key intermediate.
The mechanism for the Hantzsch synthesis proceeds via the following steps:
Thioamide Formation: Isobutyramide is converted to isothiobutyramide.
Nucleophilic Attack: The sulfur of the isothiobutyramide acts as a nucleophile, attacking an α-haloketone or α-haloaldehyde (e.g., 1,3-dichloroacetone).
Cyclization: An intramolecular condensation reaction occurs where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered dihydrothiazole intermediate.
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Once the 2-isopropylthiazole core is formed, the next phase is the introduction of the methanesulfonamide moiety at the C5 position. This is typically achieved through an electrophilic substitution reaction. The thiazole ring's C5 position is generally the most susceptible to electrophilic attack. pharmaguideline.com The process would likely involve:
Halogenation or Friedel-Crafts Acylation: Introduction of a functional group handle at the C5 position, for instance, through bromination or a Friedel-Crafts reaction to attach a chloromethyl group.
Conversion to Sulfonyl Chloride: If a chloromethyl group is introduced, it can be converted to a sulfonyl chloride via oxidation and reaction with a chlorinating agent.
Amination: The final step is the reaction of the resulting (2-isopropylthiazol-5-yl)methanesulfonyl chloride with ammonia (B1221849). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the final methanesulfonamide product.
This proposed pathway is a logical assembly of well-documented reaction mechanisms for the synthesis of thiazole and sulfonamide derivatives. researchgate.netorganic-chemistry.org
Theoretical Postulation of Intermolecular Recognition and Binding Mechanisms (General)
The intermolecular recognition and binding profile of this compound is dictated by the distinct chemical properties of its constituent functional groups: the sulfonamide moiety, the aromatic thiazole ring, and the aliphatic isopropyl group. These features allow for a range of non-covalent interactions that are crucial for its potential interactions with biological macromolecules like proteins.
The sulfonamide group is a primary site for strong, directional interactions. It is a potent hydrogen bond motif, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the two sulfonyl oxygens). acs.org In protein binding pockets, the sulfonamide oxygens frequently engage in hydrogen bonds with backbone N-H groups or side chains of residues like serine, threonine, and lysine. nih.gov Furthermore, the sulfonamide nitrogen, when deprotonated, can act as a key coordinating ligand for metal ions, most notably the Zn(II) ion found in the active site of metalloenzymes such as carbonic anhydrases. nih.gov
The thiazole ring contributes to binding through several mechanisms. As an aromatic system, it can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The sulfur and nitrogen heteroatoms introduce a dipole moment and can act as weak hydrogen bond acceptors. nih.gov The sulfur atom, in particular, can engage in specific sulfur-aromatic or sulfur-π interactions.
The isopropyl group provides a non-polar, hydrophobic region. This allows for favorable van der Waals forces and hydrophobic interactions, typically with aliphatic or aromatic residues within a non-polar binding cavity of a protein, helping to anchor the molecule. nih.gov
The combination of these features creates a molecule with a bivalent character: the sulfonamide provides a strong, hydrophilic anchor point for polar and charged interactions, while the isopropylthiazole portion facilitates binding in more hydrophobic regions. The linker between the thiazole ring and the sulfonamide group provides conformational flexibility, allowing the molecule to adopt an optimal orientation to maximize these binding interactions. nih.gov
Table 1: Potential Intermolecular Interactions of this compound
| Molecular Feature | Type of Interaction | Potential Binding Partner (in Proteins) |
| Sulfonamide (-SO₂NH₂) N-H | Hydrogen Bond Donor | Carbonyl oxygens (backbone, side chains), Asp, Glu |
| Sulfonamide (-SO₂NH₂) O=S=O | Hydrogen Bond Acceptor | Amide N-H (backbone), Arg, Lys, Ser, Thr, Asn, Gln |
| Sulfonamide (deprotonated) | Metal Coordination | Zn(II), Fe(II), Cu(II) ions in metalloenzymes |
| Thiazole Ring | π-π Stacking | Phe, Tyr, Trp |
| Thiazole Ring Heteroatoms (N, S) | Weak Hydrogen Bond Acceptor | Polar amino acid side chains |
| Isopropyl Group (-CH(CH₃)₂) | Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Met |
Investigation of Chemical Stability and Degradation Pathways
The chemical stability of this compound is determined by the resilience of its thiazole ring and the sulfonamide linkage under various environmental conditions. Both moieties have known degradation pathways, primarily involving hydrolysis, oxidation, and biodegradation.
The sulfonamide bond (-SO₂-NH-) is susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions, although it is generally stable at neutral pH. This cleavage would break the molecule into (2-isopropylthiazol-5-yl)methanesulfonic acid and ammonia. The rate of this hydrolysis would be dependent on pH and temperature.
The thiazole ring is a relatively stable aromatic heterocycle. nih.gov However, it is not inert. The sulfur atom in the ring can be oxidized by strong oxidizing agents (e.g., peracids) to form a non-aromatic N-oxide or sulfoxide/sulfone. globalresearchonline.net The ring can also undergo degradation through reductive pathways. For instance, strong reducing agents like Raney Nickel can cause desulfurization and subsequent cleavage of the ring structure. pharmaguideline.com
In environmental or biological systems, biodegradation is a significant degradation pathway. nih.gov Microbial metabolism of sulfonamides can proceed through several routes. nih.gov Common pathways include:
Hydroxylation: Addition of a hydroxyl group to the thiazole ring or the isopropyl group, mediated by microbial enzymes like monooxygenases.
Acetylation: N-acetylation of the sulfonamide nitrogen is a common metabolic pathway in many organisms.
Cleavage of the S-N Bond: As with chemical hydrolysis, enzymatic cleavage of the sulfonamide bond can occur.
Cleavage of the C-S Bond: Some microbial pathways can lead to the breakage of the bond between the thiazole ring and the methanesulfonamide group.
Under photochemical conditions, such as exposure to UV light, degradation can also occur, potentially leading to the formation of various radical species and subsequent complex degradation products. researchgate.net
Table 2: Potential Degradation Pathways for this compound
| Pathway | Conditions | Key Reaction | Potential Products |
| Hydrolysis | Strong acid or base, high temperature | Cleavage of the S-N sulfonamide bond | (2-isopropylthiazol-5-yl)methanesulfonic acid, Ammonia |
| Oxidation | Strong oxidizing agents (e.g., H₂O₂, peracids) | Oxidation of thiazole sulfur | Thiazole-N-oxide, Thiazole sulfoxide |
| Reduction | Strong reducing agents (e.g., Raney Ni) | Desulfurization and ring cleavage | Various aliphatic fragments |
| Biodegradation | Microbial activity | Hydroxylation, S-N bond cleavage | Hydroxylated derivatives, (2-isopropylthiazol-5-yl)methanesulfonic acid |
| Photodegradation | UV light exposure | Radical formation, bond cleavage | Complex mixture of smaller organic molecules |
Kinetic Studies on Chemical Transformations Involving the Compound
Specific kinetic data, such as reaction rate constants and activation energies for chemical transformations involving this compound, are not widely reported in publicly accessible literature. Such studies are typically conducted during detailed drug development or environmental fate analysis and are often proprietary. However, the general kinetic behavior of the compound can be inferred from the known reactivity of its functional groups.
Kinetics of Sulfonamide Hydrolysis: The hydrolysis of the sulfonamide bond is a key transformation. The kinetics of this reaction would be highly pH-dependent. In a simplified model, the reaction can be subject to both acid- and base-catalyzed mechanisms. The observed rate constant (k_obs) could be described by the equation:
k_obs = k_H[H⁺] + k_N + k_OH[OH⁻]
where k_H is the rate constant for the acid-catalyzed pathway, k_N is for the neutral (water-mediated) pathway, and k_OH is for the base-catalyzed pathway. For most sulfonamides, the rate of hydrolysis is minimal around neutral pH and increases significantly at low and high pH values. The reaction would also follow the Arrhenius equation, with the rate increasing with temperature.
Kinetics of Biodegradation: The kinetics of biodegradation are more complex and are typically modeled using Michaelis-Menten kinetics if a specific enzyme is responsible for the primary degradation step. The rate of degradation (v) would be given by:
v = (V_max * [S]) / (K_m + [S])
where V_max is the maximum degradation rate, [S] is the concentration of the compound, and K_m is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max. In environmental settings, degradation often follows first-order or pseudo-first-order kinetics, where the rate is proportional to the concentration of the compound, especially at the low concentrations typically found in the environment.
Future Directions and Emerging Research Perspectives for 2 Isopropylthiazol 5 Yl Methanesulfonamide
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of (2-Isopropylthiazol-5-yl)methanesulfonamide and its analogs is expected to move beyond traditional methods towards more advanced and sustainable practices. Current synthetic strategies for thiazole (B1198619) and sulfonamide derivatives often involve multi-step processes that may use hazardous reagents and solvents, leading to significant environmental impact. bepls.com Emerging research perspectives are focused on the principles of green chemistry to mitigate these issues.
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and decrease the use of volatile organic solvents.
Catalyst Innovation: The development of novel, reusable catalysts, such as silica-supported tungstosilisic acid, can lead to more efficient and environmentally friendly reaction pathways. bepls.com
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. bepls.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability, making them an attractive alternative to traditional batch processing for the synthesis of heterocyclic compounds.
Table 1: Comparison of Hypothetical Synthetic Approaches for Thiazole-Sulfonamides
| Parameter | Traditional Batch Synthesis | Advanced Sustainable Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or ultrasonic waves |
| Solvent | High-boiling point organic solvents | Green solvents (e.g., PEG-400, water) or solvent-free conditions |
| Catalyst | Stoichiometric reagents, transition metals | Recyclable, eco-friendly catalysts (e.g., DABCO) bepls.com |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Moderate | Good to excellent |
| Work-up | Complex, requires extensive purification | Simplified, often with minimal purification |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of compounds like this compound. These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and guide the synthesis of new derivatives with enhanced activity and specificity. globalresearchonline.netnih.gov
Future applications of AI and ML in this context include:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models, AI can predict the biological activity of novel analogs of this compound before they are synthesized, saving time and resources. wikipedia.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, using the thiazole-sulfonamide scaffold as a starting point to explore novel chemical space.
ADMET Prediction: AI algorithms can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify and eliminate candidates with unfavorable profiles early in the drug discovery process. wikipedia.org
Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen large libraries of compounds to identify those that are most likely to interact with a specific biological target. ajchem-b.com
Table 2: Potential Applications of Machine Learning Models in the Optimization of this compound
| Machine Learning Model | Application in Compound Optimization | Predicted Outcome |
|---|---|---|
| Random Forest (RF) | Predicting binding affinity to a target protein based on molecular descriptors. | Prioritized list of analogs with potentially higher potency. |
| Support Vector Machine (SVM) | Classifying compounds as active or inactive against a specific biological target. ajchem-b.com | A refined set of candidate molecules for synthesis and testing. |
| Graph Convolutional Networks (GCNs) | Learning from the 3D structure of the molecule to predict its properties and interactions. | Novel insights into the structure-activity relationship. |
| Recurrent Neural Networks (RNNs) | Generating novel chemical structures with desired physicochemical properties. | A library of virtual compounds for further in silico evaluation. |
Exploration of Supramolecular Chemistry with Thiazole-Sulfonamide Motifs
The study of non-covalent interactions, or supramolecular chemistry, offers a promising avenue for modulating the physicochemical properties of this compound. By understanding and controlling how this molecule interacts with itself and other molecules, its solubility, stability, and bioavailability could be significantly improved. nih.gov
Key research directions in this area are:
Co-crystal Engineering: The formation of co-crystals, where the target compound is crystallized with a benign co-former, is a well-established technique for enhancing the properties of active pharmaceutical ingredients (APIs). iucr.org The sulfonamide group, with its multiple hydrogen bond donors and acceptors, is particularly well-suited for forming co-crystals. iucr.orgmdpi.com
Polymorph Screening: A thorough investigation into the different crystalline forms (polymorphs) of this compound is crucial, as different polymorphs can have vastly different physical properties.
Host-Guest Chemistry: Exploring the encapsulation of the molecule within host systems like cyclodextrins or calixarenes could lead to novel formulations with improved solubility and controlled-release profiles. thno.orgnih.gov These interactions are driven by forces such as hydrogen bonding and van der Waals forces. nih.gov
Table 3: Potential Supramolecular Strategies and Their Impact
| Supramolecular Approach | Interacting Moiety | Potential Improvement |
|---|---|---|
| Co-crystallization | Sulfonamide N-H and S=O groups; Thiazole nitrogen | Enhanced solubility, dissolution rate, and stability. iucr.orgmdpi.com |
| Polymorphism | Self-assembly into different crystal lattices | Optimization of thermodynamic stability and manufacturability. |
| Host-Guest Encapsulation | Isopropyl group and thiazole ring (hydrophobic interactions) | Increased aqueous solubility and protection from degradation. nih.gov |
Application of Novel Analytical Techniques for Enhanced Characterization
As research into this compound progresses, the application of advanced analytical techniques will be essential for its comprehensive characterization. While standard methods provide basic structural information, newer technologies can offer deeper insights into its structure, purity, and behavior in complex systems.
Future analytical research could involve:
High-Resolution Mass Spectrometry (HRMS): For precise mass determination and impurity profiling, ensuring the chemical integrity of synthesized batches.
Advanced NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) will be vital for unambiguous structural elucidation and conformational analysis.
Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, which is invaluable for understanding its interactions at a molecular level and for computational modeling.
High-Performance Liquid Chromatography (HPLC): The development of refined HPLC methods will be crucial for quantifying the compound and its metabolites in biological matrices. mdpi.com
Table 4: Advanced Analytical Techniques for the Characterization of this compound
| Analytical Technique | Information Gained | Importance for Research |
|---|---|---|
| LC-MS/MS | Identification and quantification in complex mixtures (e.g., plasma). | Essential for pharmacokinetic and metabolism studies. |
| FT-IR Spectroscopy | Confirmation of functional groups (sulfonamide, thiazole). | Routine quality control and structural confirmation. |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties, melting point, and polymorphism. | Critical for formulation development and stability testing. |
| Chiral Chromatography | Separation of enantiomers if a chiral center is introduced. | Necessary for studying stereospecific biological activity. |
Contribution to Fundamental Understanding of Heterocyclic Sulfonamide Chemistry
Beyond its potential applications, the study of this compound can contribute significantly to the fundamental understanding of heterocyclic sulfonamide chemistry. iucr.org As a relatively simple yet distinct molecule, it can serve as a model system for exploring key chemical principles.
Research on this compound can provide insights into:
Structure-Activity Relationships (SAR): Systematically modifying the isopropyl group, the thiazole ring, and the methanesulfonamide (B31651) moiety can help elucidate which structural features are critical for any observed biological activity.
Metabolic Pathways: Investigating how the compound is metabolized can reveal new insights into the biotransformation of thiazole and sulfonamide-containing molecules, which is crucial for the design of safer and more effective drugs.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, not only as a candidate for further development but also as a tool for advancing the broader fields of organic synthesis, medicinal chemistry, and materials science.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (2-Isopropylthiazol-5-yl)methanesulfonamide with high purity and yield?
- Methodology : A two-step approach is typically employed:
Thiazole ring formation : React 2-isopropylthiazole precursors with appropriate reagents (e.g., thiourea derivatives) under controlled temperature (60–80°C) to ensure regioselectivity.
Sulfonamide functionalization : Introduce the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reversed-phase HPLC with UV detection (λ = 254 nm) .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : Use H and C NMR to verify substituent positions on the thiazole ring and sulfonamide moiety. For example, the isopropyl group’s methyl protons typically appear as a doublet near δ 1.3–1.5 ppm .
- IR : Confirm sulfonamide S=O stretching vibrations at ~1150 cm and 1350 cm .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peak at m/z 235.08) .
Q. What solvents and conditions are optimal for solubility and stability studies of this compound?
- Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) due to the sulfonamide group’s polarity. Limited solubility in water requires buffered solutions (pH 7.4) for biological assays .
- Stability : Store at 0–4°C in inert atmospheres to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH) over 14 days, with HPLC quantification .
Advanced Research Questions
Q. How do structural modifications of the thiazole or sulfonamide groups affect biological activity?
- Structure-Activity Relationship (SAR) :
- Thiazole substitution : Introducing electron-withdrawing groups (e.g., halogens) at position 2 enhances target binding affinity, as seen in analogous sulfonamide derivatives .
- Sulfonamide modifications : Replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) may alter pharmacokinetic properties but could reduce metabolic stability .
- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with activity trends .
Q. What computational strategies are effective for predicting target interactions of this compound?
- DFT/B3LYP Analysis : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with known sulfonamide-protein crystal structures .
- Molecular Dynamics (MD) Simulations : Simulate binding to hypothesized targets (e.g., carbonic anhydrase isoforms) over 100 ns trajectories to assess binding stability and key residue interactions .
Q. How should researchers address contradictions between experimental and computational data?
- Case Example : If experimental IC values conflict with docking scores, reevaluate force field parameters or solvation models in simulations. Cross-validate with alternative methods like surface plasmon resonance (SPR) for binding kinetics .
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .
Methodological Challenges & Solutions
Q. What analytical approaches resolve overlapping peaks in HPLC analysis of sulfonamide derivatives?
- Gradient Optimization : Use a C18 column with a mobile phase gradient of 0.1% formic acid in water/acetonitrile (5–95% over 20 min). Adjust column temperature (30–40°C) to improve resolution .
- Tandem MS : Employ LC-MS/MS for selective ion monitoring (e.g., MRM transitions) to distinguish co-eluting impurities .
Q. How can researchers optimize reaction yields while minimizing byproducts in sulfonamide synthesis?
- Kinetic Control : Conduct the sulfonylation step at 0–5°C to suppress side reactions (e.g., over-sulfonation). Use Schlenk techniques to exclude moisture .
- Workup Protocol : Quench excess methanesulfonyl chloride with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate to isolate the product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
